molecular formula C24H24 B13854518 1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 40542-33-4

1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13854518
CAS No.: 40542-33-4
M. Wt: 312.4 g/mol
InChI Key: ILCNDBNTTSAFLO-UHFFFAOYSA-N
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Description

1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by a complex structure that includes a naphthalene core with phenyl and phenylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of nitro or sulfonic acid groups.

Scientific Research Applications

1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

    1-Phenylethylamine: Shares the phenylethyl group but differs in the core structure.

    1-Phenyl-4-(2-phenylethyl)piperazine: Similar substituents but with a piperazine core.

    Phenol, 4-(1-phenylethyl)-: Similar substituents but with a phenol core.

Uniqueness: 1-Phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its naphthalene core, which imparts distinct chemical properties and reactivity

Properties

CAS No.

40542-33-4

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

1-phenyl-4-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C24H24/c1-3-9-19(10-4-1)15-16-21-17-18-23(20-11-5-2-6-12-20)24-14-8-7-13-22(21)24/h1-14,21,23H,15-18H2

InChI Key

ILCNDBNTTSAFLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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